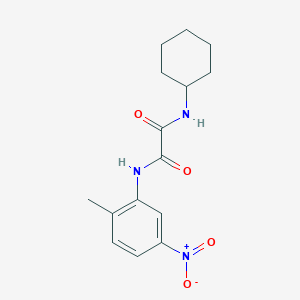

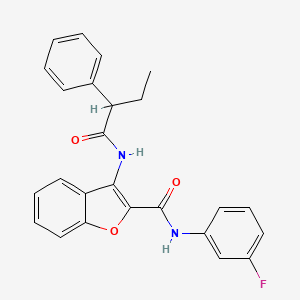

N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

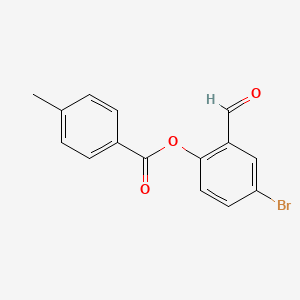

N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies for the treatment of various cancers, including breast, ovarian, and pancreatic cancer.

Aplicaciones Científicas De Investigación

Novel Synthetic Methodologies

A study by Mamedov et al. (2016) presents a novel one-pot synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method, involving classical Meinwald rearrangement and a new rearrangement sequence, demonstrates the potential for synthesizing a wide range of oxalamides, including N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide derivatives. This high-yielding, operationally simple methodology could be valuable for producing anthranilic acid derivatives and oxalamides for various applications (Mamedov et al., 2016).

Material Science and Nanotechnology

Suh et al. (2006) explored a two-dimensional (2D) square-grid coordination polymer that can form solids including silver and gold nanoparticles through redox reactions. This research demonstrates the potential for this compound derivatives in nanotechnology, specifically in the preparation and stabilization of metal nanoparticles, which have applications ranging from catalysis to materials science (Suh et al., 2006).

Environmental Chemistry

Hwang and Sagadevan (2014) reported a process for synthesizing adipic acid, a precursor for nylon production, from cyclohexane using ozone and UV light, without generating nitrous oxide (N2O), a potent greenhouse gas. This study underscores the broader relevance of oxalamide derivatives in developing more environmentally friendly chemical processes. By demonstrating a N2O-free route to adipic acid, this work highlights the potential environmental benefits of adopting novel synthetic routes that could involve this compound or related compounds (Hwang & Sagadevan, 2014).

Propiedades

IUPAC Name |

N-cyclohexyl-N'-(2-methyl-5-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-10-7-8-12(18(21)22)9-13(10)17-15(20)14(19)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRMVRCWOGVWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Mesitylsulfonyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2892872.png)

![6,7-Difluorobenzo[d]isoxazol-3(2h)-one](/img/structure/B2892875.png)

![4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid](/img/structure/B2892876.png)

![7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2892881.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2892885.png)

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2892886.png)